Methyl 3-amino-5-methoxyisonicotinate
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Overview
Description
“Methyl 3-amino-5-methoxyisonicotinate” is a chemical compound that belongs to the class of organic compounds known as aminopyridines . It has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-5-methoxyisonicotinate” is 1S/C8H10N2O2/c1-5-3-10-4-6 (9)7 (5)8 (11)12-2/h3-4H,9H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-5-methoxyisonicotinate” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not well documented.Scientific Research Applications
1. Applications in Photodynamic Therapy
Methyl 3-amino-5-methoxyisonicotinate has been studied in the context of photodynamic therapy, particularly through its relation to zinc phthalocyanine derivatives. These derivatives, including compounds with similar structures, have shown potential as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their importance in this field due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
2. Role in Chemical Sensing
Compounds related to Methyl 3-amino-5-methoxyisonicotinate, such as 5-methoxy isatin-appended rhodamine dye, have been used in the development of chemosensors. These sensors demonstrate high sensitivity towards specific ions, such as Al3+, without interference from other biologically important cations. This application is crucial for detecting and quantifying specific ions in various environments (Dhara, Jana, Guchhait, & Kar, 2014).
3. Development of Novel Compounds
Research on Methyl 3-amino-5-methoxyisonicotinate has contributed to the synthesis of novel compounds with potential applications in various fields. For instance, the development of methyl 5-alkyltetramate derivatives, which have a structural relation to this compound, opens up avenues for the synthesis of various bioactive compounds (Jiang, Lan, Zheng, Ye, & Huang, 2009).
4. Antiviral and Anticancer Properties
Some derivatives of Methyl 3-amino-5-methoxyisonicotinate have been studied for their antiviral and anticancer properties. For example, N-phenyl derivatives of the phthalimide pharmacophore, which include compounds similar in structure, have been evaluated for anticonvulsant and neurotoxic properties, providing insights into the development of new therapeutic agents (Vamecq et al., 2000).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-5-methoxypyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-10-3-5(9)7(6)8(11)13-2/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVFZNRTQYCZQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513616 |
Source
|
Record name | Methyl 3-amino-5-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-methoxyisonicotinate | |
CAS RN |
82673-74-3 |
Source
|
Record name | 4-Pyridinecarboxylic acid, 3-amino-5-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82673-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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